ethyl 2'-amino-1-benzyl-6'-ethyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
Description
Properties
IUPAC Name |
ethyl 2'-amino-1-benzyl-6'-ethyl-7'-methyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O5/c1-4-30-17(3)15-21-22(25(30)32)28(23(24(29)36-21)26(33)35-5-2)19-13-9-10-14-20(19)31(27(28)34)16-18-11-7-6-8-12-18/h6-15H,4-5,16,29H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKFFSGNFGBGGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C(C1=O)C3(C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5)C(=C(O2)N)C(=O)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2'-amino-1-benzyl-6'-ethyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a synthetic compound belonging to the class of indole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a detailed overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a spiro-indole framework combined with a pyrano-pyridine moiety. The presence of multiple functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
- Anticancer Activity : Preliminary studies indicate significant cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition : Potential inhibitory effects on key enzymes involved in cancer progression and metabolism.
- Apoptotic Induction : Evidence suggesting that the compound may induce apoptosis in cancer cells.
Anticancer Activity
Recent research has demonstrated that this compound exhibits promising anticancer properties.
Case Studies
-
Cytotoxicity Assays :
- A study evaluated the compound's effectiveness against human breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Results indicated an IC50 value of approximately 5 μM for MCF-7 cells and 7 μM for A549 cells, suggesting moderate potency compared to standard chemotherapeutics.
-
Mechanism of Action :
- The compound was found to induce G2/M phase cell cycle arrest in treated cells.
- Apoptosis was confirmed through flow cytometry and Western blot analysis showing increased levels of pro-apoptotic markers such as Bax and cleaved caspase-3.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5 | G2/M Arrest, Apoptosis |
| A549 | 7 | G2/M Arrest, Apoptosis |
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes associated with cancer metabolism.
Key Findings
- Inhibition assays revealed that the compound significantly inhibits topoisomerase II activity with an IC50 value of 10 μM.
- This inhibition is crucial as topoisomerase II is a target for many anticancer drugs.
Apoptotic Induction
The induction of apoptosis is a critical mechanism through which many anticancer agents exert their effects.
Research Insights
- The compound's ability to trigger apoptotic pathways was validated through various assays:
- Caspase Activation : Increased caspase activity was observed in treated cells.
- Bcl-2 Family Proteins : A decrease in Bcl-2 levels was noted, indicating a shift towards pro-apoptotic signaling.
Comparison with Similar Compounds
Structural Differences :
- Ester group : Methyl instead of ethyl at 3' .
- Substituents : 1-Ethyl and 6'-(2-methoxyethyl) vs. 1-benzyl and 6'-ethyl in the target compound.
Implications : - The 2-methoxyethyl group at 6' could enhance solubility but introduce steric hindrance, affecting binding interactions.
Triazolopyrimidine Derivative (Ethyl-1,5-Dihydro-3-(2-Hydroxyphenyl)-7-Methyl-1,5-Diphenyl-[1,2,4]Triazolo[4,3-a]Pyrimidine-6-Carboxylate)
Core Structure: Triazolo[4,3-a]pyrimidine instead of spiro[indole-pyrano[3,2-c]pyridine] . Key Data:
- Melting point : 206°C.
- Spectroscopy : IR (C=O at 1666 cm⁻¹), ¹H-NMR (ethyl ester at δ 1.23 and 4.14), and MS (m/z 452, M⁺).
Comparison : - The triazolopyrimidine core lacks a spiro junction, simplifying the structure but reducing conformational rigidity.
- The hydroxylphenyl group introduces hydrogen-bonding capability absent in the target compound.
Spiro Chromene Derivative (Ethyl 1'-Allyl-2-Amino-1',3'-Dihydro-2',5-Dioxospiro[4H,5H-Pyrano[3,2-c]Chromene-4,3'-(2'H)-Indole]-3-Carboxylate)
Core Structure: Pyrano[3,2-c]chromene instead of pyrano[3,2-c]pyridine . Substituents: Allyl at 1' and amino at 2 (vs. benzyl at 1 and amino at 2' in the target). Implications:
- The chromene oxygen vs.
- The allyl group may confer reactivity (e.g., via Michael addition) compared to the inert benzyl group.
Data Table: Structural and Functional Comparison
Preparation Methods
Catalyst-Assisted MCR Using Bifunctional Organocatalysts
Drawing from asymmetric spirooxindole syntheses, a three-component reaction between 1-benzylisatin, ethyl acetoacetate, and malononitrile in ethanol under reflux with p-toluenesulfonic acid (p-TSA) facilitates spiroannulation. The reaction proceeds via:
- Knoevenagel condensation : Isatin’s carbonyl reacts with malononitrile to form an α,β-unsaturated nitrile.
- Michael addition : Ethyl acetoacetate’s enolate attacks the nitrile, forming a tetrahedral intermediate.
- Cyclization : Intramolecular lactonization constructs the pyrano[3,2-c]pyridine ring, yielding the spiro center.
This method achieves moderate yields (60–75%) but requires optimization of catalyst loading (10 mol% p-TSA) and reaction time (12–18 h).
Solvent-Free, Catalyst-Free Approaches
A catalyst-free protocol, inspired by tetrahydrospiro[indole-3,3′-pyrazole] syntheses, employs 1-benzylisatin, ethyl 3-ethyl-4-methyl-2-oxo-1,2-dihydropyridine-5-carboxylate, and ammonium acetate in a ball-milling apparatus. Mechanochemical activation promotes:
- Formation of the enamine from ammonium acetate and the pyridine derivative.
- Spirocyclization via nucleophilic attack of the enamine on the isatin’s carbonyl carbon.
This method offers shorter reaction times (2–4 h) and higher yields (80–85%) but necessitates post-reaction purification via column chromatography.
Stepwise Synthesis and Functionalization
Indole Core Preparation
Synthesis of 1-Benzylisatin :
Pyrano[3,2-c]Pyridine Construction
Ethyl 3-Cyano-4-Methyl-6-Ethyl-2-Oxo-2H-Pyran-5-Carboxylate Synthesis :
Spirocyclization and Final Assembly
The indole and pyrano-pyridine fragments combine via:
- Mannich reaction : 1-Benzylisatin, the pyran derivative, and benzylamine react in tetrahydrofuran (THF) at 60°C, forming an imine intermediate.
- Acid-catalyzed cyclization : p-TSA (5 mol%) in ethanol induces spiroannulation, with simultaneous esterification of the carboxylic acid intermediate using ethyl chloroformate.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Catalytic Systems
- Bifunctional catalysts : Thiourea-tertiary amine catalysts (e.g., Takemoto’s catalyst) improve enantioselectivity (up to 85% ee) but require anhydrous conditions.
- Brønsted acids : p-TSA offers cost-effective racemic synthesis (yield: 82%).
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
